Platelet Aggregation: 2H- vs. 1H-Triazole Selectivity
The class of 1,2,3-triazolecarboxamides has demonstrated antiplatelet activity in the Born test (collagen-induced aggregation). Among 25 synthesized analogs, the most active 2H-triazole-containing compounds achieved IC₅₀ values of 90–95 µM, while certain 1H-triazole regioisomers in the same series were inactive or required >200 µM to elicit comparable inhibition [1]. This regioisomer-dependent activity, also observed with serotonin and adrenaline as inducers, underscores the critical role of the triazole connectivity in target engagement. The target compound bears the active 2H-triazole linkage, positioning it within the subset of analogs that demonstrated consistent in vitro antiaggregatory effects.
| Evidence Dimension | Inhibition of collagen-induced platelet aggregation (Born test, human platelet-rich plasma) |
|---|---|
| Target Compound Data | Not directly reported; inferred from the 2H-triazolecarboxamide class IC₅₀ range of 90–130 µM |
| Comparator Or Baseline | 1H-1,2,3-triazole regioisomers in the same series: IC₅₀ > 200 µM (inactive or weak) |
| Quantified Difference | 2H-triazole analogs exhibit ≥2-fold greater potency than 1H-triazole counterparts |
| Conditions | In vitro Born test with collagen as inducer (human platelet-rich plasma); 25 compounds evaluated structure–activity relationship (SAR) |
Why This Matters
For laboratories studying platelet biology, selecting the 2H-triazole regioisomer over the 1H-regioisomer increases the likelihood of obtaining a functionally active tool compound, thereby reducing the number of false-negative hits in phenotypic screens.
- [1] Cwiklicki, A. et al. Antiaggregating and antithrombotic activities of new 1,2,3-triazolecarboxamides. Arch. Pharm. (Weinheim) 2004, 337, 156–163. View Source
